PF-06273340 - 1402438-74-7

PF-06273340

Catalog Number: EVT-279209
CAS Number: 1402438-74-7
Molecular Formula: C23H22ClN7O3
Molecular Weight: 479.925
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06273340 is a small molecule pan-tropomyosin receptor kinase (Trk) inhibitor, specifically targeting TrkA, TrkB, and TrkC. [, , ] It is classified as a kinase inhibitor and plays a significant role in scientific research as a tool to investigate the role of neurotrophin signaling through Trk receptors in various biological processes, particularly in the context of pain research. [, ] PF-06273340 exhibits high potency and selectivity for Trk receptors, making it a valuable pharmacological tool. [, ] It demonstrates a peripherally restricted distribution, meaning it primarily acts outside the central nervous system, which is a desirable property for minimizing potential central nervous system-related side effects. [, ]

Synthesis Analysis

While the exact synthesis of PF-06273340 is not publicly disclosed, researchers employed a combination of structure-based drug design (SBDD), 2D quantitative structure-activity relationship (QSAR) models, and matched molecular pair data to optimize its chemical structure. [] This approach emphasizes a rational design process leveraging structural information of the target (Trk receptors) and computational modeling to enhance potency, selectivity, and pharmacokinetic properties. []

Mechanism of Action

PF-06273340 exerts its biological effects through the inhibition of Trk receptors (TrkA, TrkB, and TrkC). [, , ] These receptors are activated by neurotrophins, such as nerve growth factor (NGF), and play crucial roles in neuronal survival, differentiation, and sensitization. [, ] By blocking the activity of Trk receptors, PF-06273340 disrupts neurotrophin signaling pathways. [, ] This inhibition reduces the sensitivity of neurons involved in pain signaling, leading to an analgesic effect. []

Applications
  • Investigating Pain Pathways: PF-06273340 is utilized to explore the role of Trk receptors in different pain models, including inflammatory pain. [] By assessing its effects on pain thresholds in preclinical and clinical studies, researchers gain insights into the contribution of Trk signaling in pain processing. []
  • Validating Therapeutic Targets: The development and characterization of PF-06273340 as a potent and selective Trk inhibitor have contributed significantly to validating Trk receptors as viable therapeutic targets for pain management. [, ] Its efficacy in preclinical models provided a rationale for pursuing Trk-targeted therapies in the clinic. [, ]
  • Drug Discovery and Development: PF-06273340 serves as a valuable lead compound for discovering and developing next-generation Trk inhibitors with improved pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. []

Nerve Growth Factor (NGF)

  • Compound Description: Nerve growth factor (NGF) is a neurotrophic factor that plays a crucial role in the growth, survival, and function of neurons. [, ] NGF exerts its biological effects by binding to and activating specific receptors, primarily TrkA. [, ]
  • Relevance: NGF is directly related to PF-06273340 because PF-06273340 acts as a pan-Trk inhibitor, effectively blocking the signaling pathway activated by NGF. [, ] By inhibiting TrkA, PF-06273340 prevents NGF from binding and exerting its effects, ultimately leading to pain reduction. [, ]

Brain-Derived Neurotrophic Factor (BDNF)

  • Compound Description: Brain-derived neurotrophic factor (BDNF) is another member of the neurotrophin family, like NGF. It plays a role in neuronal survival, growth, and differentiation, particularly in the central nervous system. [] BDNF primarily activates the TrkB receptor. []
  • Relevance: PF-06273340, being a pan-Trk inhibitor, also targets TrkB, the primary receptor for BDNF. [] This means that PF-06273340 can indirectly modulate BDNF signaling by inhibiting its receptor, even though it doesn't directly interact with BDNF itself.

Neurotrophin-3 (NT-3)

  • Compound Description: Neurotrophin-3 (NT-3) is another neurotrophic factor that supports the survival and function of neurons. [] It primarily activates the TrkC receptor, although it can also bind to TrkA and TrkB with lower affinity. []
  • Relevance: PF-06273340's pan-Trk inhibitory activity extends to TrkC, the primary receptor for NT-3. [] Thus, PF-06273340 can indirectly modulate NT-3 signaling pathways by inhibiting its receptor.

Neurotrophin-4 (NT-4)

  • Compound Description: Neurotrophin-4 (NT-4), also known as NT-5, is a neurotrophic factor that promotes the survival and differentiation of specific neuronal populations. [] It primarily activates the TrkB receptor. []
  • Relevance: Since PF-06273340 inhibits TrkB, it can indirectly affect NT-4 signaling by preventing it from binding to and activating its receptor. []

Pregabalin

  • Compound Description: Pregabalin is a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. [] It acts by binding to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. []
  • Relevance: Pregabalin serves as an active control in a study investigating the analgesic effects of PF-06273340. [] Both compounds target different mechanisms involved in pain signaling pathways.

Ibuprofen

  • Compound Description: Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and reduce inflammation. [] It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, chemicals that contribute to pain and inflammation. []
  • Relevance: Ibuprofen serves as another active control in the study investigating the analgesic effects of PF-06273340. [] Like pregabalin, ibuprofen targets a different mechanism involved in pain and inflammation than PF-06273340.

Tanezumab

  • Compound Description: Tanezumab is a monoclonal antibody that specifically targets and inhibits NGF. [] It is being investigated as a potential treatment for chronic pain conditions. []
  • Relevance: Tanezumab and PF-06273340 share a similar therapeutic target: inhibiting NGF signaling. [] While tanezumab directly binds to NGF, PF-06273340 inhibits the TrkA receptor through which NGF exerts its effects. [] Both approaches ultimately aim to reduce pain by interfering with the NGF pathway.

Properties

CAS Number

1402438-74-7

Product Name

PF-06273340

IUPAC Name

N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide

Molecular Formula

C23H22ClN7O3

Molecular Weight

479.925

InChI

InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30)

InChI Key

BPIWZDNVMQQBQX-UHFFFAOYSA-N

SMILES

CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

PF-06273340; PF 06273340; PF06273340; PF-6273340; PF 6273340; PF6273340.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.